N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide
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Overview
Description
N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and industry. The compound features a benzoyl group substituted with two fluorine atoms at the 2 and 6 positions, an ethyl group at the 2 position, and a nitro group at the 6 position on the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-ethyl-6-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, organic solvents, and sometimes a base to facilitate the reaction.
Major Products Formed:
- Reduction of the nitro group yields N-(2,6-Difluorobenzoyl)-2-ethyl-6-aminoanilide.
- Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide involves its interaction with specific molecular targets. For instance, its fungicidal activity is believed to be due to its ability to inhibit the biosynthesis of essential components in fungal cells, leading to cell death . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
- N-(2,6-Difluorobenzoyl)-N’-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea
- N-(2,6-Difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide
Comparison: N-(2,6-Difluorobenzoyl)-2-ethyl-6-nitroanilide is unique due to its specific substitution pattern on the benzoyl and aniline rings. This unique structure imparts distinct chemical and biological properties, making it suitable for applications where other similar compounds may not be as effective. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ethyl group can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C15H12F2N2O3 |
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Molecular Weight |
306.26 g/mol |
IUPAC Name |
N-(2-ethyl-6-nitrophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H12F2N2O3/c1-2-9-5-3-8-12(19(21)22)14(9)18-15(20)13-10(16)6-4-7-11(13)17/h3-8H,2H2,1H3,(H,18,20) |
InChI Key |
BUSJJJHOROVCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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